molecular formula C10H12O2 B14255715 3-Butene-1,2-diol, 3-phenyl- CAS No. 188481-67-6

3-Butene-1,2-diol, 3-phenyl-

Cat. No.: B14255715
CAS No.: 188481-67-6
M. Wt: 164.20 g/mol
InChI Key: VYQFJGZTBGKQAV-UHFFFAOYSA-N
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Description

3-Butene-1,2-diol, 3-phenyl- is an organic compound with the molecular formula C10H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a phenyl group (a benzene ring) attached to the third carbon of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butene-1,2-diol, 3-phenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the hydroxylation of 3-phenyl-1-butene using osmium tetroxide (OsO4) as a catalyst can yield 3-Butene-1,2-diol, 3-phenyl- under mild conditions . Another method involves the deoxydehydration (DODH) of erythritol, a biobased precursor, in a continuous flow process .

Industrial Production Methods

Industrial production of 3-Butene-1,2-diol, 3-phenyl- typically involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The continuous flow process mentioned earlier is particularly advantageous for industrial applications due to its scalability and robustness .

Chemical Reactions Analysis

Types of Reactions

3-Butene-1,2-diol, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into saturated diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes and ketones.

    Reduction: Yields saturated diols.

    Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Butene-1,2-diol, 3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butene-1,2-diol, 3-phenyl- involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2-propanediol: Similar structure but with a different carbon chain length.

    3-Phenyl-1,2-ethanediol: Another diol with a shorter carbon chain.

    3-Phenyl-1-butanol: Contains a hydroxyl group but lacks the second hydroxyl group present in 3-Butene-1,2-diol, 3-phenyl-.

Uniqueness

3-Butene-1,2-diol, 3-phenyl- is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

188481-67-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-phenylbut-3-ene-1,2-diol

InChI

InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2

InChI Key

VYQFJGZTBGKQAV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(CO)O

Origin of Product

United States

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